

# D-Galactose structure and chemical properties for researchers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **D-Galactose**

Cat. No.: **B084031**

[Get Quote](#)

An In-depth Technical Guide on the Core Structure and Chemical Properties of **D-Galactose** for Researchers

## Introduction

**D-Galactose**, a naturally occurring aldohexose monosaccharide, is a fundamental carbohydrate in biochemistry and cellular metabolism.<sup>[1]</sup> As a C-4 epimer of glucose, its subtle stereochemical difference imparts distinct chemical and biological properties that are of significant interest to researchers in drug development, glycobiology, and metabolic studies.<sup>[2]</sup> <sup>[3]</sup> Commonly known as "brain sugar," it is an essential component of glycoproteins and glycolipids in nerve tissue.<sup>[4]</sup><sup>[5]</sup> This guide provides a comprehensive overview of the structure, chemical properties, and relevant experimental methodologies of **D-Galactose**, tailored for researchers, scientists, and drug development professionals. It delves into its metabolic fate via the Leloir pathway and its application as a tool in modeling cellular senescence.

## The Structure of D-Galactose

**D-Galactose** (Chemical Formula: C<sub>6</sub>H<sub>12</sub>O<sub>6</sub>) exists in equilibrium between an open-chain form and cyclic forms in aqueous solutions.<sup>[2]</sup><sup>[4]</sup><sup>[6]</sup> This structural duality is central to its chemical reactivity and biological function.

## Linear and Cyclic Forms

The open-chain form of **D-Galactose** features an aldehyde group at the C-1 position, classifying it as an aldohexose.<sup>[2][7]</sup> However, in solution, it predominantly exists in cyclic hemiacetal forms through an intramolecular reaction between the C-5 hydroxyl group and the C-1 aldehyde group.<sup>[2]</sup> This cyclization creates a new chiral center at C-1 (the anomeric carbon), resulting in two anomers:  $\alpha$ -D-galactose and  $\beta$ -D-galactose.<sup>[2]</sup>

The cyclic structures can be six-membered rings (pyranose form) or five-membered rings (furanose form).<sup>[4]</sup> In an aqueous solution at 20°C, **D-galactose** is primarily found as  $\beta$ -D-galactopyranose (64%) and  $\alpha$ -D-galactopyranose (32%), with furanose forms constituting only a small fraction.<sup>[8]</sup>

## Stereochemistry

**D-Galactose** is most notably defined by its stereochemical relationship to D-glucose. They are C-4 epimers, meaning they differ only in the spatial orientation of the hydroxyl group at the fourth carbon atom.<sup>[2][3]</sup> This single stereochemical difference has profound implications for enzyme recognition and metabolic processing.

The designation "D" refers to the configuration at the highest-numbered chiral center (C-5), where the hydroxyl group is on the right side in the Fischer projection, analogous to D-glyceraldehyde.<sup>[2][9]</sup>

## Physicochemical Properties

The physical and chemical properties of **D-Galactose** are critical for its handling in experimental settings and for understanding its biological roles. Quantitative data are summarized in Table 1.

Property	Value	References
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>6</sub>	[1][6]
Molar Mass	180.156 g·mol <sup>-1</sup>	[1][4][5]
Appearance	White, odorless crystalline solid	[1][2][4]
Melting Point	168–170 °C	[4][5][8][10]
Solubility in Water	650 g/L (at 20 °C)	[4][8]
Specific Rotation ([α] <sup>20</sup> /D)	+150.7° (initial, α-form) → +80.2° (equilibrium)	[8][11]
	+52.8° (initial, β-form) → +80.2° (equilibrium)	[8][11]
Density	~1.5 g/cm <sup>3</sup>	[4][5]

## Chemical Reactivity and Key Reactions

The presence of hydroxyl groups and a hemiacetal structure makes **D-Galactose** a versatile reactant in several biochemical and chemical reactions.

### Glycosylation

**D-Galactose** is a crucial building block in the synthesis of complex carbohydrates. Through glycosylation, it forms glycosidic bonds with other monosaccharides, lipids, or proteins.[5][12] A prime example is its condensation with D-glucose to form the disaccharide lactose, a bond catalyzed by β-galactosidase.[2][4] Its incorporation into glycoproteins and glycolipids is essential for cellular recognition, signaling, and immune responses.[5]

### Maillard Reaction

As a reducing sugar, **D-Galactose** readily participates in the Maillard reaction, a non-enzymatic browning process involving a reaction with the amino group of amino acids.[13] Studies have shown that galactose is a more potent glycation agent than glucose, making it a significant

factor in food chemistry and in the study of aging, where the accumulation of advanced glycation end products (AGEs) is a key pathological feature.[14][15][16][17]

## Oxidation

The aldehyde and primary alcohol groups of **D-Galactose** can be oxidized to form various products.

- Mild Oxidation: Oxidation of the aldehyde group (C-1) yields D-galactonic acid.
- Strong Oxidation: Oxidation of both the aldehyde group (C-1) and the primary alcohol group (C-6), for instance with nitric acid, produces the dicarboxylic acid, D-galactaric acid (mucic acid).[2][18]

## Reduction

The aldehyde group can be reduced to a primary alcohol, converting **D-Galactose** into its corresponding sugar alcohol, galactitol (or dulcitol).[2] The accumulation of galactitol in tissues is a hallmark of galactosemia and can lead to cataract formation.[2]

## Metabolic and Signaling Pathways

### Leloir Pathway

The primary route for **D-galactose** metabolism in most organisms is the Leloir pathway, which converts it into the glycolytic intermediate glucose-1-phosphate.[19][20][21] This pathway is critical for utilizing galactose from dietary sources like lactose.[4] The process involves four key enzymatic steps:

- Mutarotation:  $\beta$ -**D-galactose** is converted to  $\alpha$ -**D-galactose** by galactose mutarotase (GALM), as the subsequent enzyme is specific for the  $\alpha$ -anomer.[19][20]
- Phosphorylation: Galactokinase (GALK) phosphorylates  $\alpha$ -**D-galactose** at the C-1 position, consuming one ATP molecule to produce galactose-1-phosphate.[19][20]
- Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[4][20]

- Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, regenerating the UDP-glucose required for the GALT reaction and completing the pathway.[4][19]

Caption: The Leloir Pathway for **D-Galactose** metabolism.

## Role in Cellular Senescence Signaling

Chronic administration of **D-galactose** is a widely used in vivo and in vitro model to induce premature aging and cellular senescence.[15][22] The mechanism is primarily attributed to the induction of chronic oxidative stress.[23][24] Excess **D-galactose** can be metabolized by galactose oxidase to produce hydrogen peroxide ( $H_2O_2$ ), a reactive oxygen species (ROS).[25] The resulting oxidative stress and accumulation of AGEs can activate multiple signaling pathways, including NF- $\kappa$ B and YAP-CDK6, which upregulate senescence-associated genes (e.g., p16, p21, p53) and lead to the senescent phenotype.[26][27][28][29]

Caption: **D-Galactose** induced cellular senescence signaling.

## Experimental Protocols

Detailed and reproducible methodologies are paramount for research. Below is a representative protocol for the oxidation of **D-Galactose**.

### Protocol: Oxidation of **D-Galactose** to Mucic Acid

This protocol is based on the synthesis of mucic acid (galactaric acid) using nitric acid as the oxidizing agent.[18]

Principle: Concentrated nitric acid oxidizes both the C-1 aldehyde and the C-6 primary alcohol of **D-galactose** to carboxylic acids, forming the sparingly soluble dicarboxylic acid, mucic acid.

Materials:

- D-Galactose**
- Nitric Acid (5 M solution)
- Distilled water

- Beaker or round-bottom flask
- Heating mantle or water bath
- Stir plate and magnetic stir bar
- Buchner funnel and filter paper
- Ice bath

#### Methodology:

- Reaction Setup: Prepare a solution of **D-Galactose** in the reaction vessel with a concentration of 100 g/L.
- Addition of Oxidant: Add 5 M nitric acid to the **D-galactose** solution. The recommended molar ratio of galactose to HNO<sub>3</sub> is 1:9.[\[18\]](#)
- Heating: Heat the reaction mixture to 95 °C with constant stirring.[\[18\]](#) Maintain this temperature for the duration of the reaction (typically 1-2 hours, monitor for completion).
- Crystallization: After the reaction is complete, cool the mixture slowly to room temperature, then place it in an ice bath to facilitate the crystallization of the mucic acid product.
- Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.
- Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any residual nitric acid and soluble impurities.
- Drying: Dry the purified mucic acid crystals in a desiccator or a low-temperature oven.

Caption: Workflow for the oxidation of **D-Galactose** to Mucic Acid.

## Conclusion

**D-Galactose** is a monosaccharide of immense importance, characterized by its unique C-4 epimeric structure relative to glucose. This structural feature dictates its chemical reactivity, influencing its role in forming complex glycoconjugates and its distinct metabolic processing

through the Leloir pathway. For researchers, **D-Galactose** serves not only as a fundamental biological molecule but also as a powerful experimental tool for inducing oxidative stress and studying the mechanisms of cellular aging. A thorough understanding of its properties, as outlined in this guide, is essential for its effective application in metabolic research, drug development, and glycobiology.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Galactose Formula - GeeksforGeeks [geeksforgeeks.org]
- 2. books.rsc.org [books.rsc.org]
- 3. brainkart.com [brainkart.com]
- 4. Galactose - Wikipedia [en.wikipedia.org]
- 5. innospk.com [innospk.com]
- 6. D-Galactose [webbook.nist.gov]
- 7. proprep.com [proprep.com]
- 8. D(+)-Galactose BioChemica [itwreagents.com]
- 9. researchgate.net [researchgate.net]
- 10. D-Galactose CAS#: 59-23-4 [m.chemicalbook.com]
- 11. D-Galactose [drugfuture.com]
- 12. Indcollege.co.in [Indcollege.co.in]
- 13. Maillard reaction - Wikipedia [en.wikipedia.org]
- 14. Galactose Is the Limiting Factor for the Browning or Discoloration of Cheese during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Computational study on the Maillard reactions of glucose and galactose with lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Leloir pathway - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | D-Galactose Induces Chronic Oxidative Stress and Alters Gut Microbiota in Weaned Piglets [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. Effects of d-galactose-induced ageing on the heart and its potential interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. D-galactose induces senescence of glioblastoma cells through YAP-CDK6 pathway | Aging [aging-us.com]
- 27. D-galactose induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | CD38 Deficiency Alleviates D-Galactose-Induced Myocardial Cell Senescence Through NAD+/Sirt1 Signaling Pathway [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [D-Galactose structure and chemical properties for researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b084031#d-galactose-structure-and-chemical-properties-for-researchers\]](https://www.benchchem.com/product/b084031#d-galactose-structure-and-chemical-properties-for-researchers)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)